Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of substituted aldehydes with ethyl acetoacetate and urea in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. In the context of its cytotoxic effects, the compound may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidinone derivatives
- Pyrano[2,3-d]pyrimidine derivatives
- Pyrazolo[3,4-d]pyrimidinone derivatives
Uniqueness
Methyl 5-(2-(difluoromethoxy)phenyl)-7-methyl-2,4-dioxo-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate stands out due to its unique difluoromethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C17H15F2N3O5 |
---|---|
Molecular Weight |
379.31 g/mol |
IUPAC Name |
methyl 5-[2-(difluoromethoxy)phenyl]-7-methyl-2,4-dioxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H15F2N3O5/c1-7-10(15(24)26-2)11(8-5-3-4-6-9(8)27-16(18)19)12-13(20-7)21-17(25)22-14(12)23/h3-6,11,16H,1-2H3,(H3,20,21,22,23,25) |
InChI Key |
ZDZNHQWINKMKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)NC(=O)NC2=O)C3=CC=CC=C3OC(F)F)C(=O)OC |
Origin of Product |
United States |
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